![molecular formula C22H18ClFN4S B2844476 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 384799-96-6](/img/structure/B2844476.png)
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of thienopyrimidines and has shown promising results in various scientific studies.
Scientific Research Applications
Anticancer Agents
A series of thieno[3,2-d]pyrimidines, incorporating a piperazine unit similar to the chemical structure , have been designed and synthesized with the intention of targeting protein tyrosine kinase activity, which is a crucial mechanism in cancer pathophysiology. These compounds, including derivatives of thieno[2,3-d]pyrimidine, exhibit potential as anticancer agents through the inhibition of kinase activity, highlighting their therapeutic value in cancer treatment strategies (H. Min, 2012).
Tyrosine Kinase Inhibitors for Cancer Treatment
The compound PD0205520, structurally related to 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, has been explored for its role as an inhibitor of the tyrosine kinase (TK) activity of the epidermal growth factor receptor (EGFR), offering a promising avenue for cancer therapy. The synthesis of isotopically labeled versions of this compound supports its investigation in drug absorption, distribution, metabolism, and excretion (ADME) studies, critical for understanding its pharmacokinetic properties and efficacy in cancer treatment (Yinsheng Zhang, Yun Huang, Che C. Huang, 2005).
VEGFR3 Inhibition for Metastatic Breast Cancer
Derivatives of thieno[2,3-d]pyrimidine have been identified as selective inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3), demonstrating significant potential in the treatment of metastatic triple-negative breast cancer. These compounds, including those bearing piperazine units, have shown efficacy in inhibiting cell proliferation and migration, inducing apoptosis, and inhibiting breast cancer growth in vivo through the suppression of the VEGFR3 signaling pathway (Yang Li et al., 2021).
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with theD4 dopamine receptor . The D4 dopamine receptor plays a crucial role in the brain’s reward system and is involved in various neurological and psychiatric conditions .
Mode of Action
Compounds with a similar structure, such as those containing a piperazine moiety, are known to interact with their targets (like the d4 dopamine receptor) by binding to the receptor and modulating its activity . This can result in changes in the signaling pathways associated with the receptor, leading to various physiological effects.
Pharmacokinetics
Compounds containing a piperazine moiety are known to positively modulate the pharmacokinetic properties of a drug substance
properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4S/c23-16-2-1-3-18(12-16)27-8-10-28(11-9-27)21-20-19(13-29-22(20)26-14-25-21)15-4-6-17(24)7-5-15/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSIOIMFPODZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.